
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinone ring, a tetrahydrofuran moiety, and a urea linkage, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be synthesized through an intramolecular cyclization reaction involving a diol and an acid catalyst.
Urea Linkage Formation: The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反応の分析
Types of Reactions
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry Applications
-
Antibacterial Activity :
- Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, compounds similar to 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea have been tested against various Gram-positive and Gram-negative bacteria, showing efficacy in inhibiting bacterial growth .
- A study highlighted that certain structural modifications enhance the antibacterial potency against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .
- Anticancer Potential :
- Neurological Applications :
Agricultural Applications
- Pesticidal Activity :
Material Science Applications
- Polymer Synthesis :
- Nanomaterials :
Case Studies
作用機序
The mechanism of action of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(methyl)urea: Similar structure but without the tetrahydrofuran moiety.
Uniqueness
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to the presence of both the tetrahydrofuran moiety and the p-tolyl group, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and biological activity compared to similar compounds.
生物活性
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for various biological effects, including its role as an inhibitor in specific enzymatic pathways and its potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₃H₁₅N₂O₃
- Molecular Weight : 249.27 g/mol
The structure includes a pyrrolidine ring, a urea functional group, and a tetrahydrofuran moiety, contributing to its biological activity.
1. Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases, including Alzheimer's disease. The inhibition of nSMase2 by this compound has been shown to reduce the production of neurotoxic sphingolipids, suggesting a protective effect against neuronal cell death.
Case Study : In a study involving 5XFAD mice (a model for familial Alzheimer's disease), administration of the compound demonstrated significant pharmacokinetic properties with effective brain exposure after intraperitoneal dosing. The plasma concentration reached a maximum of 7.70 ± 0.75 nmol/mL within 0.25 hours post-dose, indicating rapid absorption and distribution in the central nervous system .
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various strains of bacteria. In vitro tests using agar disc-diffusion methods revealed that derivatives of similar structures exhibited activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Research Findings : A study reported that related compounds showed varying degrees of inhibition against E. coli at concentrations as low as 1 mM, suggesting that modifications in the molecular structure could enhance antibacterial efficacy .
Data Summary
Activity Type | Target/Pathway | Effect/Outcome | Reference |
---|---|---|---|
Enzyme Inhibition | nSMase2 | Reduced neurotoxic sphingolipid production | |
Antibacterial Activity | E. coli, S. aureus | Inhibition at low concentrations |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in disease pathways. The structural components allow for binding interactions that inhibit enzymatic functions or disrupt cellular processes.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound achieves substantial brain penetration, which is crucial for treating central nervous system disorders. The observed pharmacokinetic profile suggests favorable absorption and distribution characteristics.
特性
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-4-6-14(7-5-12)20-11-13(9-16(20)21)19-17(22)18-10-15-3-2-8-23-15/h4-7,13,15H,2-3,8-11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCWSUZILPSJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。